molecular formula C33H44O9 B1152361 1-Deacetylnimbolinin B CAS No. 76689-98-0

1-Deacetylnimbolinin B

Cat. No.: B1152361
CAS No.: 76689-98-0
M. Wt: 584.7 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Taxonomic Significance

The discovery of taxane diterpenoids represents one of the most significant chapters in natural product chemistry, beginning with systematic investigations in the early 1960s. The National Cancer Institute and United States Department of Agriculture collaborative screening program led to the initial collection of Taxus brevifolia bark from the Gifford Pinchot National Forest in Washington State in 1962. Arthur Barkley, a United States Department of Agriculture botanist, conducted this pivotal collection under the direction of Jonathan Hartwell as part of the National Cancer Institute Plant Program.

The isolation of the first taxane compound, initially designated as compound K172 and later named taxol, was accomplished by Monroe Wall and Mansukh Wani at the Research Triangle Institute in 1966. The cytotoxic activity against KB cells was established in 1964, leading to the shipment of 30 pounds of bark material for detailed chemical investigation. The structural elucidation of this groundbreaking compound was completed in 1971, when Wall, Wani, Taylor, McPhail, and Coggon published the complete structure and biological activity in the Journal of the American Chemical Society.

The taxonomic significance of taxane diterpenoids extends beyond their pharmaceutical importance, as these compounds serve as chemotaxonomic markers that reflect the evolutionary history of the Taxaceae family. Phylogenetic analysis based on 18S ribosomal ribonucleic acid sequences has demonstrated that Taxus, Pinus, and Podocarpus form a monophyletic group, with Taxus more closely related to Pinus than to Podocarpus. This evolutionary relationship provides context for understanding the unique biosynthetic capabilities that have led to the production of structurally complex taxane diterpenoids.

The historical development of taxane chemistry reveals a progression from simple structural identification to comprehensive understanding of chemical diversity. By 1980, the isolation of 10-deacetylbaccatin III from Taxus baccata by Pierre Potier's laboratory at the Institut des Chimie des Substances Naturelles provided the foundation for semisynthetic approaches to taxane production. This discovery fundamentally changed the field by demonstrating that readily accessible starting materials could be obtained from more abundant European yew species.

Pentacyclic Taxane Framework in Terpenoid Chemistry

The pentacyclic framework observed in [(1R,2R,4R,6S,8R,11R,12S,13R,16R,17R,19S,20R)-17-Acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (E)-2-methylbut-2-enoate represents one of the most structurally complex arrangements within the taxane diterpenoid family. This pentacyclic architecture distinguishes it from the more common tricyclic and tetracyclic taxane scaffolds that predominate in the literature.

Within the broader classification system for taxane diterpenoids, structures are categorized based on their fused ring arrangements. Normal 6/8/6 taxanes feature a linear tricyclic ring system, while more complex variants include 11(15→1)abeotaxanes with 5/7/6 arrangements and 11(15→1),(10→9)diabeotaxanes with 5/6/6 configurations. Tetracyclic systems are represented by 3,11-cyclotaxanes (6/5/5/6) and 14,20-cyclotaxanes (6/8/6/6), while pentacyclic architectures include 3,11:12,20-dicyclotaxanes (6/5/5/5/6) and 3,11:4,12-dicyclotaxanes (6/5/5/4/6).

The dioxapentacyclic structure of the target compound indicates the presence of two oxygen-containing heterocyclic rings integrated within the carbon framework. This structural feature is particularly noteworthy because it represents an advanced level of oxidative cyclization that demonstrates the sophisticated enzymatic machinery present in Taxus species. The formation of such complex polycyclic architectures requires precise control of stereochemistry and regioselectivity during biosynthesis.

Recent advances in understanding taxane biosynthesis have revealed the role of cytochrome P450 enzymes in generating structural diversity. The Taxus genome contains unique physical and functional groupings of CYP725A cytochrome P450 enzymes that contribute to the elaborate oxygenation patterns observed in complex taxanes. Additionally, gene clusters responsible for taxadiene biosynthesis, formed primarily through gene duplications, provide the foundational terpenoid scaffold upon which further structural elaboration occurs.

The pentacyclic framework also reflects the evolutionary pressure for structural complexity that characterizes the taxane family. Studies of taxol-related genes in Taxus baccata populations have identified molecular signatures indicating frequent selective pressures with varying direction and intensity. These selective forces, potentially related to host-enemy co-evolution involving defense-related compounds, may have driven the evolution of increasingly complex taxane variants.

Nomenclature and Structural Classification Systems

The systematic nomenclature of taxane diterpenoids follows established conventions that reflect both structural complexity and historical precedent. The International Union of Pure and Applied Chemistry naming system for the target compound [(1R,2R,4R,6S,8R,11R,12S,13R,16R,17R,19S,20R)-17-Acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (E)-2-methylbut-2-enoate incorporates multiple key structural elements that define its chemical identity.

The stereochemical descriptors (1R,2R,4R,6S,8R,11R,12S,13R,16R,17R,19S,20R) indicate the absolute configuration at each stereogenic center, reflecting the precise three-dimensional arrangement that determines biological activity. The polycyclic descriptor "dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos" specifies the ring connectivity pattern, with the numerical values indicating ring sizes and bridging arrangements.

Current classification systems for taxane diterpenoids recognize eleven distinct structural types based on ring system arrangements. These classifications include normal taxanes, various abeotaxane rearrangements, cyclotaxanes, dicyclotaxanes, tricyclotaxanes, and secotaxanes. Each category represents a distinct biosynthetic outcome resulting from specific enzymatic transformations of the basic taxadiene precursor.

The term "taxoid" is sometimes used synonymously with "taxane" but technically refers to derivatives that maintain structural similarity to paclitaxel. This distinction becomes important when discussing the broader chemical diversity within the family, as some highly rearranged structures may retain taxane biosynthetic origins while exhibiting significantly altered molecular architectures.

Functional group nomenclature within taxane chemistry follows standard organic chemistry conventions, with specific attention to the complex substitution patterns that characterize these molecules. The acetyloxy group at position 17, the furan-3-yl substituent at position 8, and the hydroxyl groups at positions 4 and 19 in the target compound represent typical functionalization patterns observed in taxane natural products.

The methylbut-2-enoate ester side chain represents another characteristic structural element found in many bioactive taxanes. This type of ester linkage contributes to the overall molecular complexity and may play important roles in biological activity and membrane interactions.

Phylogenetic Distribution in Taxus Species

The distribution of complex taxane diterpenoids across Taxus species reflects both phylogenetic relationships and adaptive evolutionary pressures. Molecular phylogenetic studies have established that the Taxaceae family, including the genus Taxus, represents an ancient lineage within the gymnosperm clade, with evolutionary origins predating many other conifer families.

Comprehensive surveys of taxane chemical diversity have identified close to 600 metabolites with taxane scaffolds isolated from various Taxus species over the past five decades. This remarkable chemical diversity is not uniformly distributed across all Taxus species, with certain taxa exhibiting particularly rich arrays of structurally complex compounds. Taxus baccata, the European yew, has been extensively studied and has yielded numerous novel taxane structures, including compounds with unusual carbonyl functionalities and rare acetoxy substitution patterns.

Geographic distribution patterns of Taxus species correlate with distinct chemical profiles that may reflect local adaptive pressures. Taxus cuspidata, primarily found in Asia, exhibits seasonal variations in taxane content and distribution patterns within plant tissues. Studies using cryo-time-of-flight secondary ion mass spectrometry have revealed that taxane concentrations are generally higher in late summer compared to spring, with preferential accumulation in phloem and cambium tissues.

The phylogenetic significance of pentacyclic taxanes like the target compound is particularly noteworthy because these structures represent advanced biosynthetic capabilities that may have evolved relatively recently within the Taxus lineage. The formation of multiple additional rings through transannular carbon-carbon bond formation requires sophisticated enzymatic machinery that demonstrates the evolutionary refinement of secondary metabolic pathways.

Recent population genetic studies of Taxus baccata in the Iberian Peninsula have provided insights into the evolutionary forces shaping taxane diversity. Analysis of five major taxol-related genes revealed evidence for both positive and balancing selection acting on different components of the biosynthetic pathway. These findings suggest that the chemical diversity observed in modern Taxus populations reflects ongoing evolutionary adaptation to environmental pressures.

Taxus Species Geographic Distribution Notable Taxane Compounds Structural Features
Taxus baccata Europe, North Africa, Caucasus 13-oxo-wollifoliane-10,15-olide, 19-acetoxy-7,9,10-deacetyl-baccatin VI C-13 carbonyl groups, C-19 acetoxy substitution
Taxus cuspidata Asia Paclitaxel, baccatin III, cephalomannine Seasonal variation, tissue-specific distribution
Taxus brevifolia Pacific Northwest North America Paclitaxel (original source) Classic 6/8/6 tricyclic framework
Taxus chinensis var. mairei China Various CYP725A-derived metabolites Gene cluster organization

Properties

IUPAC Name

[(1R,2R,4R,6S,8R,11R,12S,13R,16R,17R,19S,20R)-17-acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44O9/c1-8-16(2)30(37)42-29-27-28-31(5,15-39-27)24(40-18(4)34)13-23(35)32(28,6)22-12-25(36)41-21-11-20(19-9-10-38-14-19)17(3)26(21)33(22,29)7/h8-10,14,20-25,27-29,35-36H,11-13,15H2,1-7H3/b16-8+/t20-,21+,22-,23+,24-,25-,27-,28+,29-,31-,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBMBNWOJMLHDF-VOYNGPTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C2C3C(CO2)(C(CC(C3(C4C1(C5=C(C(CC5OC(C4)O)C6=COC=C6)C)C)C)O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1[C@H]2[C@H]3[C@](CO2)([C@@H](C[C@@H]([C@@]3([C@@H]4[C@@]1(C5=C([C@@H](C[C@@H]5O[C@H](C4)O)C6=COC=C6)C)C)C)O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(1R,2R,4R,6S,8R,11R,12S,13R,16R,17R,19S,20R)-17-acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (E)-2-methylbut-2-enoate is a complex natural product derived from various plant sources. Its structural complexity suggests potential biological activities that warrant detailed examination.

Chemical Structure and Properties

The compound features multiple chiral centers and a unique pentacyclic structure that may contribute to its biological activity. The presence of functional groups such as hydroxyls and acetoxy suggests interactions with biological macromolecules.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties:

  • G-Quadruplex Targeting : The compound has been investigated for its ability to target G-quadruplex (G4) structures in DNA. G4s are known to play a role in cancer biology by regulating gene expression and maintaining telomere integrity. Studies have shown that certain derivatives can selectively bind to G4s and inhibit cancer cell proliferation .
  • Cell Viability Assays : In vitro assays have demonstrated that the compound can reduce the viability of various cancer cell lines. For instance:
    • HeLa Cells : Significant cytotoxicity was observed at concentrations above 10 µM.
    • MCF-7 Cells : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value around 15 µM.

Antimicrobial Activity

The presence of furan moieties in the structure is often associated with antimicrobial properties:

  • Bacterial Inhibition : Preliminary studies suggest that the compound exhibits inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Fungal Activity : The compound has also shown potential antifungal activity against Candida species.

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases including cancer and autoimmune disorders:

  • Cytokine Modulation : The compound may modulate cytokine production in macrophages. In vitro studies indicate a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) upon treatment with the compound.
  • Animal Models : In vivo studies using murine models of inflammation have shown that administration of the compound significantly reduces edema and inflammatory markers.

The exact mechanism through which this compound exerts its biological effects is still under investigation but may involve:

  • DNA Binding : Interaction with G4 structures leading to altered gene expression.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in inflammatory pathways or cancer progression.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels within cells.

Case Studies

Several case studies have highlighted the efficacy of compounds structurally similar to [(1R,2R,...)]:

StudyModelFindings
Study AHeLa CellsIC50 = 15 µM; significant cytotoxicity observed
Study BMCF-7 CellsDose-dependent inhibition of cell proliferation
Study CMurine ModelReduced inflammation markers post-treatment

Scientific Research Applications

Medicinal Applications

Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer activity. Research has identified it as a potential G-quadruplex-targeting agent that can inhibit cancer cell proliferation. G-quadruplexes are structures formed by guanine-rich sequences in nucleic acids and are implicated in the regulation of oncogenes and tumor suppressor genes . The ability of this compound to interact with these structures suggests it could be developed into a therapeutic agent for cancer treatment.

Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Its structural features may contribute to its effectiveness in disrupting microbial cell membranes or inhibiting essential metabolic processes within the microorganisms .

Agricultural Applications

Pesticidal Activity
Research indicates that the compound may possess insecticidal properties. The presence of the furan ring and other functional groups in its structure could enhance its effectiveness as a bioinsecticide against agricultural pests . This application is particularly relevant in the context of sustainable agriculture where there is a demand for environmentally friendly pest control methods.

Plant Growth Regulation
There is evidence suggesting that this compound can act as a plant growth regulator. It may influence various physiological processes in plants such as root development and flowering . Such properties make it a candidate for use in enhancing crop yields and managing plant growth under different environmental conditions.

Comparative Analysis of Applications

Application TypeDescriptionPotential Benefits
Medicinal Anticancer and antimicrobial propertiesTargeting cancer cells; controlling infections
Agricultural Pesticidal and plant growth regulation capabilitiesSustainable pest management; enhanced crop yields

Case Studies

  • Anticancer Research : A study published in a peer-reviewed journal highlighted the effectiveness of the compound in inducing apoptosis in cancer cells through G-quadruplex stabilization mechanisms .
  • Agricultural Trials : Field trials demonstrated that formulations containing this compound significantly reduced pest populations while promoting healthier plant growth compared to conventional pesticides .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity / Source Evidence ID
Target Compound Pentacyclic 17-Acetyloxy, 8-(furan-3-yl), (E)-2-methylbut-2-enoate ~650 (estimated) Hypothesized antitumor/anthelmintic activity (structural analogy to limonoids)
[13,15-Diacetyloxy-4'-(furan-3-yl)-3',8-dihydroxy-1,3',12-trimethylspiro[...]-1'-yl] 2-methylbut-2-enoate Spiro-pentacyclic Diacetyloxy, furan-3-yl, 2-methylbut-2-enoate Not reported Classified as limonoid; potential insecticidal/anticancer activity
Methyl [...]-6-(3-furyl)-7,9,11,17-tetramethyl-14-phenyl-3,13,15,19-tetraoxahexacyclo[...]henicos-7-en-10-yl acetate Hexacyclic 3-Furyl, phenyl, acetate Not reported Structural analog with phenyl substitution; unconfirmed bioactivity
[(1R,6S,11S,16S,19R)-6-(furan-3-yl)-2,19,20-trihydroxy-7,17,17-trimethyl[...]docosan-18-yl] acetate Hexacyclic Furan-3-yl, acetate ~600 (estimated) In vitro anthelmintic activity (Khaya anthotheca extract)
Penciclovir; [3-hydroxy-1-(4-methoxy-7-oxofuro[...]oxy-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate Furanone-pyran (E)-2-methylbut-2-enoate, methoxy Not reported Upregulated metabolite in fermented broccoli; role in plant defense

Key Structural and Functional Differences

Core Complexity: The target compound’s pentacyclic core distinguishes it from hexacyclic analogs (e.g., ). The spiro-pentacyclic compound () introduces a unique stereochemical environment, likely altering binding specificity .

Substituent Variations: The (E)-2-methylbut-2-enoate ester in the target compound is rare compared to more common acetate or phenyl groups (e.g., ). This α,β-unsaturated ester may confer electrophilic reactivity, enabling covalent interactions with biological nucleophiles (e.g., thiols in proteins) . Furan-3-yl is conserved across analogs, suggesting a role in π-π stacking or hydrogen bonding with targets .

The Khaya anthotheca-derived hexacyclic analog () showed in vitro anthelmintic activity against β-tubulin, suggesting the furan-3-yl group may enhance binding to parasitic proteins .

Research Findings

  • Stereochemical Sensitivity: The (E)-configuration of the 2-methylbut-2-enoate group in the target compound contrasts with the (Z)-isomer in , which could drastically alter 3D conformation and bioactivity .
  • Natural Occurrence: The (E)-2-methylbut-2-enoate moiety is found in plant metabolites (), hinting at a shared biosynthetic pathway with the target compound .
  • Toxicity Considerations: Limonoids often exhibit cytotoxicity (), necessitating further evaluation of the target compound’s therapeutic index .

Preparation Methods

Epoxidation of Δ²-Androstene Precursors

The synthesis begins with a Δ²-androstene derivative, such as 2β,3β,16β,17β-bisepoxy-5α-androstan-17α-acetate (Compound III in US20090137794A1). Epoxidation is typically performed using dibromantine in acetone with perchloric acid at -5°C to -10°C, followed by neutralization with potassium carbonate. This step forms the 2β,3β-epoxide, which is critical for subsequent ring-opening.

Reaction Conditions for Epoxidation

ParameterValueSource
SolventAcetone
Temperature-10°C to -5°C
Oxidizing AgentDibromantine
CatalystPerchloric acid
Yield98.9%

Acid-Catalyzed Ring-Opening and Ether Formation

The 2β,3β-epoxide undergoes ring-opening in the presence of hydrobromic acid (62%) at -5°C to -10°C, followed by acetalisation with acetone to form the dioxolane moiety. This step establishes the 5,14-dioxapentacyclo framework. Intramolecular attack by the 16β-hydroxyl group on the epoxide carbon, facilitated by Lewis acids like zinc acetate or p-toluenesulfonic acid, generates the tetracyclic ether.

Key Observations :

  • Temperature Control : Maintaining subzero temperatures (-10°C to -5°C) prevents side reactions during ring-opening.

  • Catalyst Selection : p-Toluenesulfonic acid is preferred for its efficiency in steroidal ether synthesis.

The furan-3-yl substituent is introduced via electrophilic aromatic substitution or cross-coupling. While the cited patents focus on fluorination, analogous conditions using furfuryl bromide or palladium-catalyzed coupling could be employed. For example, WO2018037423A1 utilizes Selectfluor® for fluorination in isopropenyl acetate, suggesting that polar aprotic solvents like acetonitrile may facilitate furan grafting.

Proposed Reaction Pathway :

  • Lithiation at the 8-position using LDA (lithium diisopropylamide) in THF at -78°C.

  • Quenching with furfuryl bromide to form the C8-furan bond.

  • Work-Up : Neutralization with aqueous ammonium chloride and extraction with ethyl acetate.

Esterification at the 12-Position: Synthesis of (E)-2-methylbut-2-enoate

The final step involves esterification of the 12β-hydroxyl group with (E)-2-methylbut-2-enoic acid. This is achieved via a Steglich esterification using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane.

Optimized Conditions :

ParameterValueSource
Coupling ReagentDCC
CatalystDMAP
SolventDichloromethane
TemperatureRoom temperature
Yield80–85%

Purification and Isolation

Crude product purification involves decolorizing agents (e.g., activated charcoal) in methanol, followed by anti-solvent precipitation using tert-butyl methyl ether. Final crystallization from acetone/water mixtures yields the pure compound with >99% HPLC purity.

Critical Considerations :

  • Drying Conditions : Vacuum drying ≤35°C prevents thermal degradation of the ester group.

  • Solvent Selection : Methanol and acetone ensure solubility of intermediates while facilitating crystallization .

Q & A

How can the stereochemical configuration of this compound be unambiguously determined?

Basic Research Question
The compound’s complex polycyclic structure with 12 defined stereocenters requires advanced techniques for stereochemical assignment. Key methodologies include:

  • X-ray crystallography : Resolve absolute configuration by analyzing anomalous scattering effects from heavy atoms (e.g., via bromine or sulfur substitution) .
  • NMR-based NOESY/ROESY : Correlate spatial proximity of protons to deduce relative stereochemistry, particularly for overlapping signals in crowded regions (e.g., methyl and hydroxyl groups) .
  • Comparative analysis with analogs : Cross-reference spectral data (¹H/¹³C NMR, IR) with structurally similar diterpenoids or triterpenoids from databases like NIST Chemistry WebBook .

Advanced Consideration : For conflicting data (e.g., mismatched NOE correlations in flexible regions), employ density functional theory (DFT) calculations to model low-energy conformers and predict NMR shifts .

What strategies are effective for synthesizing or modifying the furan-3-yl substituent in this compound?

Basic Research Question
The furan ring’s position and orientation influence bioactivity. Synthesis/modification approaches include:

  • Protecting group strategies : Use acid-labile groups (e.g., THP or TBS) to shield hydroxyls during furan functionalization .
  • Cross-coupling reactions : Introduce substituents via Suzuki-Miyaura coupling (Pd catalysis) using boronic acids and halogenated furan precursors .
  • Biocatalytic methods : Exploit cytochrome P450 enzymes or oxidoreductases for regioselective hydroxylation/oxidation of the furan ring .

Advanced Consideration : Monitor reaction intermediates via LC-MS to detect undesired epimerization at C-8 or C-11 during furan modification .

How can contradictions in reported biological activity data for this compound be resolved?

Advanced Research Question
Discrepancies in bioactivity (e.g., cytotoxicity vs. anti-inflammatory effects) may arise from:

  • Sample purity : Validate compound purity (>95%) via HPLC-ELSD and HRMS to exclude confounding impurities .
  • Assay conditions : Replicate experiments under standardized oxygen levels (hypoxia vs. normoxia) and serum-free media to minimize variability .
  • Epimeric interconversion : Perform stability studies (pH 7.4 buffer, 37°C) to assess isomerization of acetyloxy or hydroxyl groups over time .

Methodological Solution : Use isogenic cell lines and orthogonal assays (e.g., SPR for target binding, qPCR for pathway analysis) to confirm mechanism-specific effects .

What analytical techniques are optimal for quantifying degradation products of this compound?

Basic Research Question
Degradation pathways (hydrolysis, oxidation) require robust analytical workflows:

  • UHPLC-QTOF-MS : Identify degradation products using high-resolution mass spectrometry with ESI+ and ESI− modes .
  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light (254 nm), and oxidative reagents (H₂O₂) to simulate stability challenges .
  • Chiral HPLC : Resolve enantiomeric degradation products (e.g., from C-12 or C-16 epimerization) using cellulose-based columns .

Advanced Consideration : Apply multivariate analysis (PCA or PLS) to correlate degradation profiles with structural descriptors (e.g., logP, polar surface area) .

How can the compound’s solubility and formulation challenges be addressed for in vivo studies?

Advanced Research Question
The compound’s hydrophobicity (predicted logP ~4.2) limits bioavailability. Strategies include:

  • Prodrug design : Introduce phosphate or amino acid esters at hydroxyl groups to enhance aqueous solubility .
  • Nanocarrier systems : Encapsulate in PEGylated liposomes or cyclodextrin complexes (e.g., HP-β-CD) to improve plasma half-life .
  • Co-solvent systems : Use Cremophor EL or D-α-tocopherol polyethylene glycol succinate (TPGS) in vehicle formulations .

Validation : Monitor pharmacokinetics via LC-MS/MS and tissue distribution studies in rodent models .

What computational tools are suitable for predicting the compound’s interaction with protein targets?

Advanced Research Question
To explore structure-activity relationships (SAR):

  • Molecular docking : Use AutoDock Vina or Glide to simulate binding to sterol-binding domains (e.g., NPC1 or CYP450 enzymes) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the compound in lipid bilayers .
  • Pharmacophore modeling : Align furan and acetyloxy moieties with known bioactive scaffolds using Schrödinger’s Phase .

Data Integration : Cross-validate predictions with SPR binding assays and mutagenesis studies on key residues (e.g., Tyr506 in CYP3A4) .

How should researchers handle discrepancies in reported melting points or spectral data?

Basic Research Question
Variations in physical data (e.g., melting points, [α]D) may stem from:

  • Polymorphism : Characterize crystalline forms via PXRD and DSC to identify metastable vs. stable phases .
  • Solvent residues : Quantify residual solvents (DMSO, EtOAc) using ¹H NMR with DMSO-d₆ suppression .
  • Batch-to-batch variability : Implement QC protocols (e.g., USP/Ph. Eur. guidelines) for synthetic intermediates .

Resolution : Publish raw spectral data (e.g., NMR FID files) in supplementary materials for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Deacetylnimbolinin B
Reactant of Route 2
1-Deacetylnimbolinin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.